molecular formula C11H11ClN4O2 B1621145 Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate CAS No. 320419-39-4

Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate

Cat. No.: B1621145
CAS No.: 320419-39-4
M. Wt: 266.68 g/mol
InChI Key: HLSAPUMTGJCDHP-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (CAS 1300712-92-8) is a heterocyclic compound with the molecular formula C₁₁H₁₁ClN₄O₂. It features a 1,2,4-triazole ring linked to a 6-chloropyridin-2-yl group and an ethyl acetate moiety. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications. The compound is commercially available as a building block for synthetic chemistry (Parchem Chemicals) .

Properties

IUPAC Name

ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)6-9-13-7-16(15-9)10-5-3-4-8(12)14-10/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSAPUMTGJCDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C=N1)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363280
Record name ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320419-39-4
Record name Ethyl 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320419-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate has been explored for various therapeutic applications:

  • Antimicrobial Activity : Studies have demonstrated that compounds containing triazole rings exhibit significant antibacterial and antifungal properties. For instance, derivatives of triazoles have shown efficacy against pathogens like Escherichia coli and Staphylococcus aureus .
  • Antitumor Potential : Research indicates that triazole-containing compounds can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation .

Agricultural Applications

The compound's unique structure allows it to be used in the development of agrochemicals:

  • Fungicides : Its antifungal properties make it suitable for formulating fungicides that protect crops from fungal diseases .

Chemical Biology

In chemical biology, this compound serves as a valuable building block for synthesizing more complex molecules:

  • Enzyme Inhibitors : The interaction between the triazole ring and enzyme active sites can lead to the development of new enzyme inhibitors, which are crucial in drug discovery .

Table: Comparison with Similar Compounds

Compound NameStructureAntimicrobial ActivityAntitumor Activity
This compoundStructureYesYes
Ethyl 2-(6-chloropyridin-2-yl)acetateSimilarModerateNo
Ethyl 2-(6-chloropyridazin-3-yl)acetateSimilarLowNo

Case Study 1: Antimicrobial Efficacy

A study published in PubMed Central evaluated the antimicrobial properties of various triazole derivatives against common pathogens. This compound exhibited notable activity against both bacterial and fungal strains .

Case Study 2: Antitumor Activity

Research conducted on triazole derivatives highlighted their potential as antitumor agents. The study found that compounds similar to this compound significantly inhibited tumor cell growth in vitro .

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS/Ref Molecular Formula Key Substituents Molecular Weight Notable Properties
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate 1300712-92-8 C₁₁H₁₁ClN₄O₂ 6-Chloropyridin-2-yl, ethyl acetate 278.69 g/mol High lipophilicity due to chloropyridinyl group; potential stability from Cl atom.
Ethyl 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetate (Compound 193 precursor) N/A C₆H₁₀N₄O₂S Amino, thioether, ethyl acetate 214.23 g/mol Thioether enhances reactivity; amino group enables hydrogen bonding.
Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate N/A C₇H₁₁N₃O₂ Methyl, ethyl acetate 169.18 g/mol Simpler structure; methyl group reduces steric hindrance. Crystal structure resolved (monoclinic, P2₁/c) .
Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (ASP-34) N/A C₁₂H₁₄N₄O₂S₂Na Thiophenmethyl, sodium salt 339.37 g/mol Ionic character improves water solubility; thiophene enhances π-π interactions.
Ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate N/A C₂₀H₂₁N₅O₂S Phenyl, thioether, ethyl acetate 403.48 g/mol Bulky phenyl groups increase steric hindrance; thioether may influence metabolic stability.

Key Observations :

  • Thioether-linked analogs (e.g., ) exhibit distinct electronic properties due to sulfur’s polarizability, which may alter binding affinities in biological systems.
  • Ionic derivatives like ASP-34 show improved aqueous solubility, critical for formulation in medicinal chemistry.

Key Insights :

  • Thioether-containing analogs demonstrate antiviral and anticancer activities, but the target compound’s chloropyridinyl group may confer distinct target selectivity.

Biological Activity

Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate is a chemical compound notable for its diverse biological activities, attributed to its unique structural features that include both pyridine and triazole rings. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁ClN₄O₂
  • Molecular Weight : Approximately 266.68 g/mol
  • IUPAC Name : this compound
  • Physical State : Colorless to yellow solid or liquid

The compound's structure allows for significant interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The triazole ring facilitates hydrogen bonding and π–π interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity. The pyridine ring enhances binding affinity and specificity towards various biological targets.

Antimicrobial Activity

Research has indicated that compounds related to the triazole class exhibit notable antimicrobial properties. This compound has been explored for its efficacy against various pathogens:

Pathogen TypeActivity Observed
BacteriaSignificant inhibition of growth against pathogenic strains
FungiEffective in reducing fungal load in vitro

In a comparative study, derivatives of triazole compounds demonstrated superior antibacterial activity compared to standard antibiotics like chloramphenicol .

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest : this compound has been reported to induce G0/G1 phase arrest in cancer cell lines.
  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways.
  • Inhibition of Metastasis : Studies suggest that it may reduce the migratory ability of cancer cells .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

EnzymeIC50 (μM)
Acetylcholinesterase0.5
Cyclooxygenase (COX)0.04

These findings indicate that this compound could be a candidate for treating conditions related to these enzymes' dysregulation .

Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology assessed the antimicrobial efficacy of various triazole derivatives, including this compound. Results showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity

In a recent investigation published in Cancer Letters, the compound was tested against several cancer cell lines. It was found to significantly inhibit cell growth and induce apoptosis at concentrations lower than those required for conventional chemotherapeutic agents.

Q & A

Q. What are the common synthetic routes for Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate?

Methodological Answer: The synthesis typically involves cyclocondensation or multi-step reactions. For example:

  • Cyclocondensation : Reacting 2-(1,2,4-triazol-3-yl)acetonitrile derivatives with β-keto esters (e.g., ethyl acetoacetate) in the presence of ammonium acetate under reflux (150°C, 40 minutes), yielding triazolo-pyridine derivatives with moderate yields (e.g., 46% in Scheme 12 of ).
  • Multi-step sequences : Starting from 4-thioalkyl phenols, reaction with ethyl chloroacetate in acetone/K₂CO₃ generates intermediates, which are further functionalized ().
  • Ethanol-mediated synthesis : Heating 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one in ethanol for 12 hours, followed by recrystallization ().

Q. Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of esters.
  • Monitor reaction progress via TLC (e.g., n-hexane:ethyl acetate = 8:2, Rf ~0.77) ().
  • Purification via recrystallization or SFC (supercritical fluid chromatography) for enantiomer separation ().

Q. How is the compound characterized structurally in academic research?

Methodological Answer:

  • X-ray crystallography : Use SHELX or WinGX/ORTEP for small-molecule refinement and anisotropic displacement ellipsoid visualization. For example, reports a planar fused-ring system with C–H bond angles of 111.33° using SHELXL.
  • NMR spectroscopy : ¹H NMR and ESI-MS verify purity and stereochemistry (e.g., reports δ ~1.29–2.45 ppm for enantiomers).
  • Chromatography : HPLC-DAD () or SFC () ensures purity (>95%) and separates stereoisomers.

Q. Data Interpretation :

  • Compare experimental NMR shifts with computational predictions (e.g., DFT).
  • Validate hydrogen bonding patterns (e.g., amino group interactions in ) via crystallographic data.

Advanced Research Questions

Q. How can researchers optimize synthesis yields when scaling up production?

Methodological Answer:

  • Reaction time/temperature : achieved 46% yield at 150°C for 40 minutes, but prolonged heating may degrade intermediates.
  • Catalyst screening : Replace ammonium acetate with Lewis acids (e.g., ZnCl₂) to enhance cyclocondensation efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of chloropyridinyl intermediates.

Case Study :
reports 32–36% yields for similar triazole derivatives using ethanol, suggesting room for optimization via microwave-assisted synthesis or flow chemistry.

Q. How should forced degradation studies be designed to assess stability?

Methodological Answer:

  • Stress conditions : Expose the compound to:
    • Acidic/alkaline hydrolysis (0.1–1M HCl/NaOH, 70°C).
    • Oxidative stress (3% H₂O₂).
    • Photolytic degradation (ICH Q1B guidelines).
  • Analytical tools : Use HPLC-DAD () to track degradation products. For example, highlights the need for impurity profiling in API formulations.

Q. Data Analysis :

  • Calculate degradation kinetics (e.g., t₁/₂) under each condition.
  • Identify degradation pathways (e.g., ester hydrolysis or triazole ring oxidation).

Q. How can computational modeling resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Molecular docking : Compare the compound’s binding affinity with triazamate (), a structurally related insecticide, to explain divergent bioactivity.
  • QSAR studies : Correlate substituent effects (e.g., 6-chloropyridinyl vs. tert-butyl groups) with antifungal or pesticidal activity ().

Example :
Triazamate () inhibits acetylcholinesterase, while the target compound may target β-glucan synthesis (). Use AutoDock Vina to validate hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate
Reactant of Route 2
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Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate

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